

IUPAC name for 3-(4-boronophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-boronophenyl)propanoic Acid

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An In-Depth Technical Guide to **3-(4-boronophenyl)propanoic acid**: A Key Linker in Targeted Protein Degradation

For researchers, scientists, and drug development professionals, understanding the chemical properties and applications of novel reagents is paramount. This guide provides a comprehensive overview of **3-(4-boronophenyl)propanoic acid**, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in modern therapeutics.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-(4-boronophenyl)propanoic acid**.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	166316-48-9	[1][2][3]
Molecular Formula	C ₉ H ₁₁ BO ₄	[1][2][3]
Molecular Weight	193.99 g/mol	[1][2][3]
Purity	≥98%	[3]
Melting Point	146 to 148°C	[1]
State	Solid	[1]
SMILES	<chem>O=C(O)CCC1=CC=C(B(O)O)C=C1</chem>	[1][3]
InChI	InChI=1S/C ₉ H ₁₁ BO ₄ /c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12)	[1]

Synthesis of 3-(4-boronophenyl)propanoic acid

The synthesis of **3-(4-boronophenyl)propanoic acid** can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4] While a specific detailed protocol for **3-(4-boronophenyl)propanoic acid** is not readily available in the provided search results, the synthesis of the structurally similar (S)-3-(4-bromophenyl)butanoic acid provides a representative experimental procedure.

Representative Experimental Protocol: Synthesis of (S)-3-(4-bromophenyl)butanoic acid

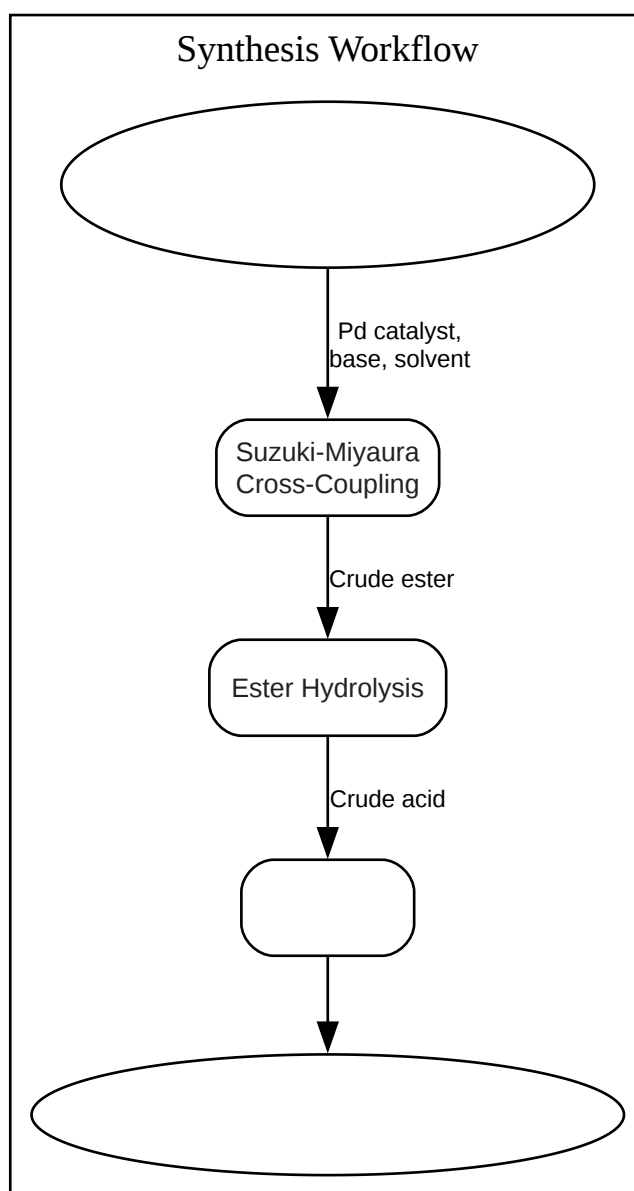
This protocol details the synthesis of a bromo-analog, which can be adapted for the synthesis of the borono-analog. The key difference would be the starting materials.

Step 1: Suzuki Coupling

- A reaction flask is charged with (4-bromophenyl)boronic acid, a rhodium-based catalyst, a chiral ligand (e.g., (R)-(+)-BINAP), and a solvent such as 1,4-dioxane.[4]
- The mixture is stirred at room temperature under a nitrogen atmosphere.[4]
- Water and a base, such as triethylamine, are added to the mixture.[4]
- The corresponding α,β -unsaturated ester is added, and the reaction is heated.[4]
- After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.[4]
- The organic layer is dried and concentrated to yield the crude ester.[4]

Step 2: Hydrolysis

- The crude ester is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.[4]
- The mixture is heated to facilitate the hydrolysis of the ester to the carboxylic acid.[4]
- After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.[4]
- The solid product is collected by filtration, washed, and dried to yield the final product.[4]



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Caption: General workflow for the synthesis of phenylpropanoic acid derivatives.

Application in Targeted Protein Degradation: PROTAC Technology

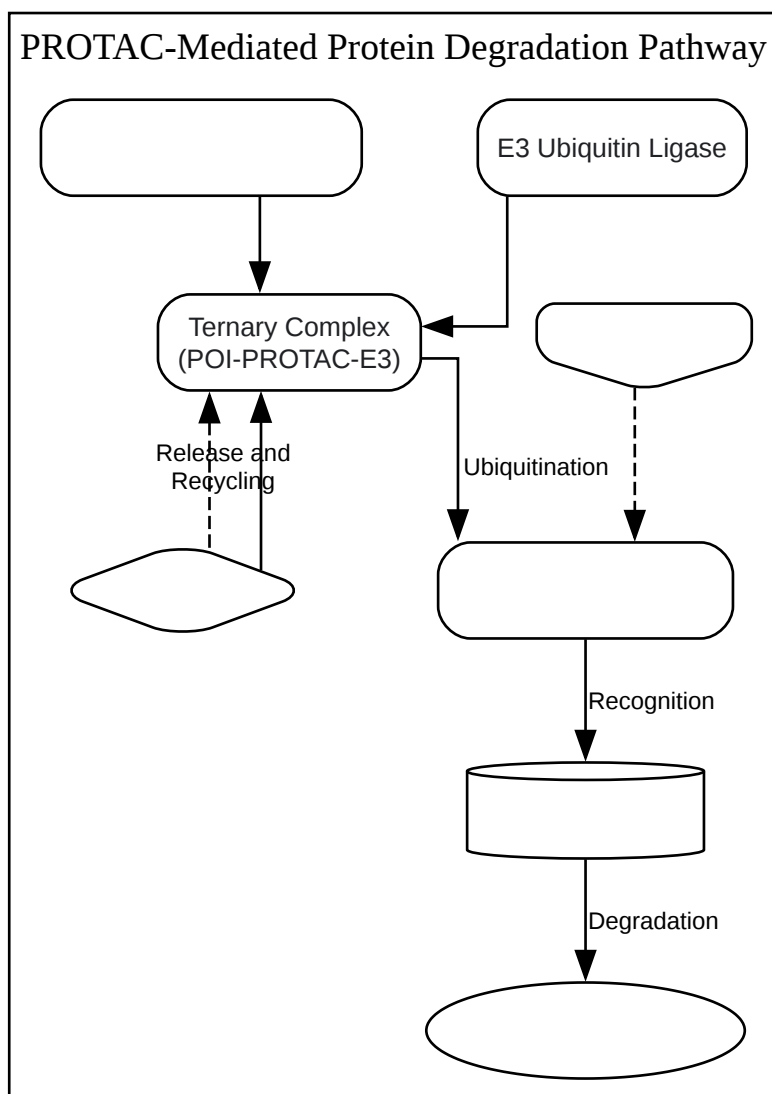
3-(4-boronophenyl)propanoic acid serves as a crucial linker molecule in the synthesis of PROTACs.^{[2][5][6][7][8][9]} PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting

them.^{[10][11]} By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[10][12]}

Mechanism of Action

The signaling pathway of PROTAC-mediated protein degradation involves several key steps:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.^[10]
- **Ubiquitination:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
- **Proteasomal Degradation:** The polyubiquitinated POI is recognized and degraded by the 26S proteasome.^[10]
- **PROTAC Recycling:** The PROTAC molecule is released after inducing degradation and can catalytically repeat the process.^[10]



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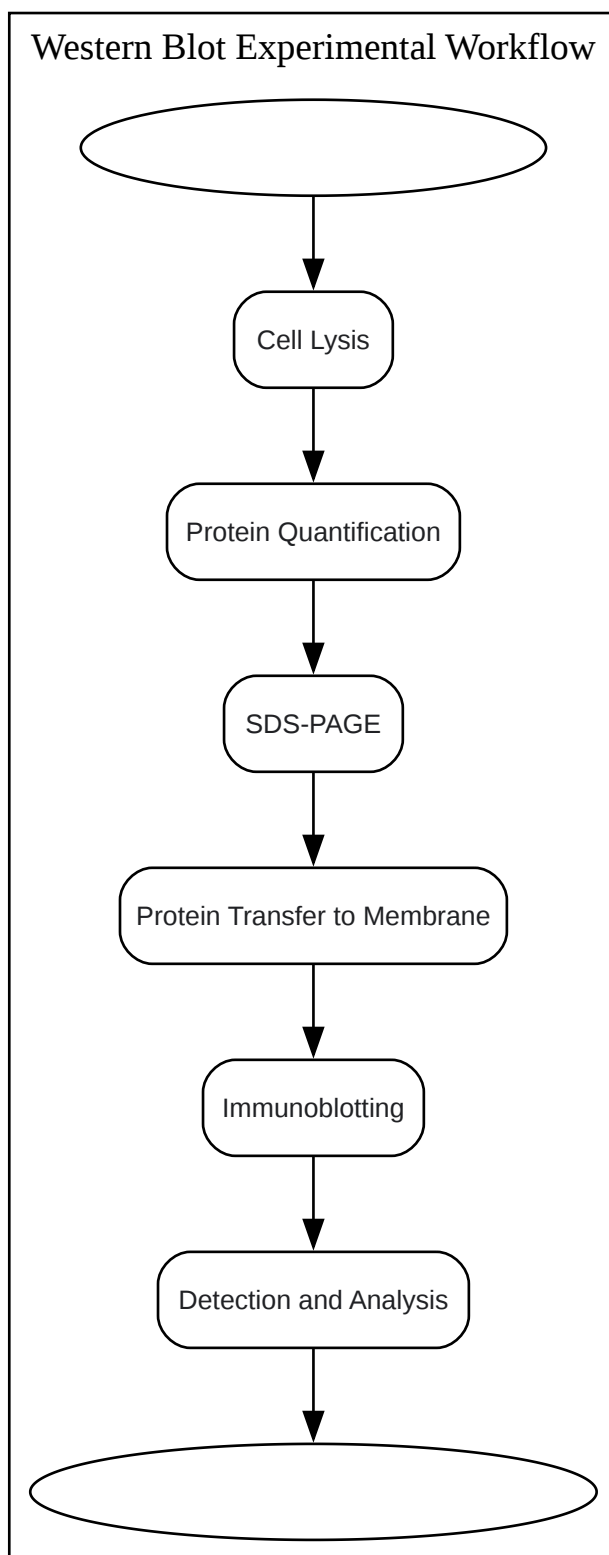
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Protocols: Evaluation of PROTAC Efficacy

The primary method for quantifying the efficacy of a PROTAC is to measure the reduction in the levels of the target protein within cells. Western blotting is a widely used technique for this purpose.^{[1][10]}

Protocol for Western Blot Analysis of Protein Degradation

- **Cell Culture and Treatment:** Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
- **Cell Lysis:** After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[\[1\]](#)
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[\[1\]](#)
- **Sample Preparation:** Normalize the protein concentrations of all samples and add Laemmli buffer. Boil the samples to denature the proteins.[\[1\]](#)
- **SDS-PAGE and Protein Transfer:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[\[1\]](#)
- **Immunoblotting:** Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection and Analysis:** Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.



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Caption: A typical experimental workflow for Western blot analysis.[13]

Data Presentation: Quantifying PROTAC Activity

The efficacy of a PROTAC is typically characterized by two key parameters: DC50 and Dmax. [10]

- DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
- Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.

The following table presents hypothetical quantitative data for a PROTAC utilizing a **3-(4-boronophenyl)propanoic acid** linker.

PROTAC Conjugate	Target Protein	E3 Ligase Recruited	DC50 (nM)	Dmax (%)
PROTAC-X	BRD4	Cereblon (CRBN)	15	95
PROTAC-Y	Androgen Receptor	Von Hippel-Lindau (VHL)	50	90

Conclusion

3-(4-boronophenyl)propanoic acid is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its properties make it a suitable linker for the synthesis of PROTACs, which offer a powerful and innovative approach to drug discovery by enabling the selective removal of disease-causing proteins. The methodologies and concepts outlined in this guide provide a solid foundation for researchers and scientists working to harness the potential of this technology.

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